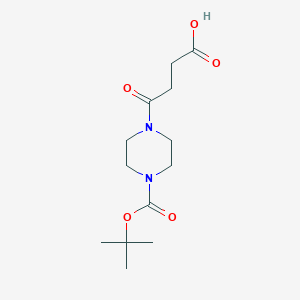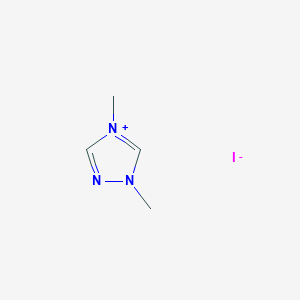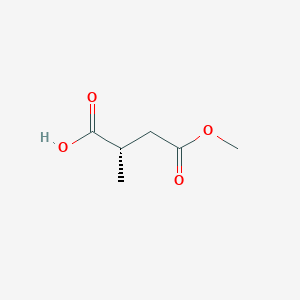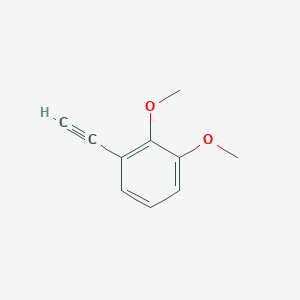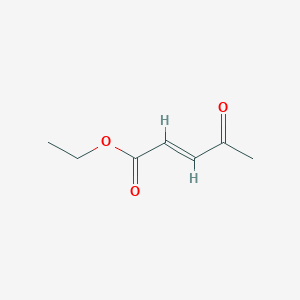
4,5-Dichloro-2-acetyl-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-2-acetyl-3(2H)-pyridazinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DAP, and it is a pyridazinone derivative. DAP has been shown to have a wide range of biochemical and physiological effects, making it a promising compound for further research.
Mécanisme D'action
The mechanism of action of DAP is not fully understood, but studies have suggested that it may work by inhibiting the activity of enzymes involved in DNA synthesis and repair. DAP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
DAP has a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in DNA synthesis and repair. DAP has also been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DAP in lab experiments is its ability to inhibit the growth of cancer cells, making it a promising compound for further research into potential anticancer agents. However, one limitation of using DAP in lab experiments is its potential toxicity, which must be carefully monitored.
Orientations Futures
There are several potential future directions for research on DAP, including further studies on its potential as an anticancer agent, as well as its potential as an antifungal and antibacterial agent. Other potential future directions include studies on the mechanism of action of DAP and the development of new synthesis methods for this compound.
In conclusion, 4,5-Dichloro-2-acetyl-3(2H)-pyridazinone, or DAP, is a promising compound for scientific research due to its potential as an anticancer, antifungal, and antibacterial agent. Further research is needed to fully understand its mechanism of action and to develop new synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of DAP can be achieved through a variety of methods, including the reaction of 2-acetylpyridine with chloroacetyl chloride in the presence of a base. Other methods involve the reaction of 2-acetylpyridine with chloroacetic acid or the reaction of 2-acetylpyridine with phosgene and ammonium chloride.
Applications De Recherche Scientifique
DAP has been used in a variety of scientific research applications, including the study of its potential as an anticancer agent. Studies have shown that DAP can inhibit the growth of cancer cells in vitro and in vivo. DAP has also been studied for its potential as an antifungal and antibacterial agent.
Propriétés
IUPAC Name |
2-acetyl-4,5-dichloropyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-3(11)10-6(12)5(8)4(7)2-9-10/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVTVWCEUKOOFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165835 |
Source


|
| Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-acetyl-3(2H)-pyridazinone | |
CAS RN |
155164-63-9 |
Source


|
| Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-acetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155164639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

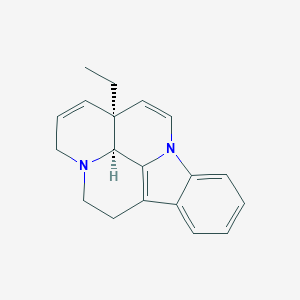

![3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one](/img/structure/B176285.png)
